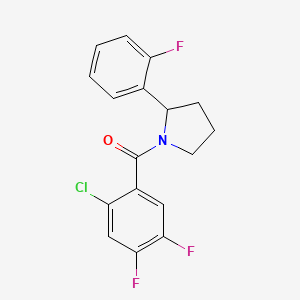
1-(2-chloro-4,5-difluorobenzoyl)-2-(2-fluorophenyl)pyrrolidine
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies, including regioselective fluorination, microwave-assisted fluorination, and reactions with difluorocarbene. These methods are utilized to introduce fluorine atoms into specific positions of the molecule, enhancing its reactivity and stability. Notably, microwave-assisted fluorination of 2-acylpyrroles leads to the fluorination of the pyrrole ring, demonstrating the utility of this approach in synthesizing fluorinated pyrrole derivatives (Troegel & Lindel, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as tetrahydro-1H-pyrazolo[4,3-c]pyridines, reveals a half-chair conformation with various substituents affecting the overall molecular geometry. Hydrogen bonding and other non-covalent interactions play significant roles in stabilizing these conformations and influencing their chemical behavior (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds often leverage the unique reactivity of fluorine. For example, the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides is a notable reaction, leading to fluorinated pyrrole derivatives. Such reactions underscore the importance of fluorine in modifying chemical reactivity and accessing novel chemical spaces (Novikov et al., 2005).
Physical Properties Analysis
The physical properties of fluorinated compounds, including solubility and thermal stability, are significantly influenced by the presence of fluorine atoms. These properties are critical for various applications, ranging from materials science to pharmaceuticals. For instance, soluble polyimides containing fluorine demonstrate excellent solubility and high thermal stability, attributes that are pivotal for their performance in high-temperature applications (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, such as reactivity, stability, and interaction with other molecules, are profoundly affected by fluorine's electronegativity and small size. These characteristics enable the design of molecules with desired reactivity patterns, stability profiles, and biological activities. For example, the introduction of fluorine atoms into pyrroles can significantly alter their electronic properties and reactivity, facilitating the synthesis of compounds with specific chemical functionalities (Troegel & Lindel, 2012).
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[2-(2-fluorophenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO/c18-12-9-15(21)14(20)8-11(12)17(23)22-7-3-6-16(22)10-4-1-2-5-13(10)19/h1-2,4-5,8-9,16H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFDWWNZBOUGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4511152.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4511164.png)
![4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4511168.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide](/img/structure/B4511173.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B4511174.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4511182.png)
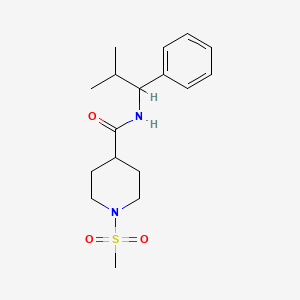
![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)
![1-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-1H-indole](/img/structure/B4511201.png)
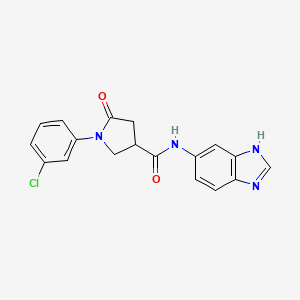
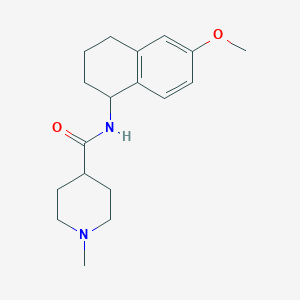
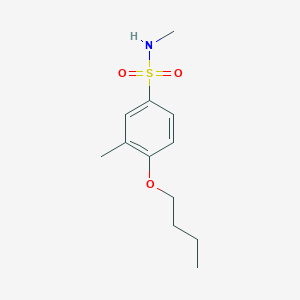
![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4511232.png)
